

An In-depth Technical Guide to the Physicochemical Properties of Bromophenol Isomers

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Compound of Interest

Compound Name: *Bromophene*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the three monobromophenol isomers: 2-bromophenol, 3-bromophenol, and 4-bromophenol. Understanding these properties is critical for their application in chemical synthesis, environmental analysis, and pharmaceutical development. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations for experimental workflows.

Core Physicochemical Properties

The position of the bromine atom on the phenol ring significantly influences the physicochemical properties of the isomers due to variations in intramolecular forces, crystal packing, and electronic effects.

Physical Properties

The melting and boiling points of the bromophenol isomers are distinct, reflecting differences in their molecular symmetry and intermolecular interactions. 4-bromophenol, with its higher symmetry, packs more efficiently into a crystal lattice, resulting in a significantly higher melting point compared to the ortho- and meta-isomers.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Property	2-Bromophenol	3-Bromophenol	4-Bromophenol
Molecular Formula	C ₆ H ₅ BrO	C ₆ H ₅ BrO	C ₆ H ₅ BrO
Molecular Weight	173.01 g/mol [6][7][8]	173.02 g/mol [1]	173.01 g/mol [3][5][6][9]
Appearance	Yellow to red oily liquid[6][8]	Crystalline solid[1][6]	White to off-white crystalline solid[3][5]
Melting Point	3–8 °C[1][7][8]	28–33 °C[1][6]	61–67 °C[1][2][4][5]
Boiling Point	194–196 °C[1][6][8]	235–236 °C[1][6]	235–238 °C[1][2][5][6]
Density	~1.5 g/cm ³ [6]	-	1.840 g/cm ³ at 15 °C[6][9]

Acidity and Solubility

The acidity (pKa) of the phenolic proton is influenced by the electronic effect of the bromine substituent. The solubility of these isomers varies in different solvents, a critical consideration for reaction setup and purification.

Property	2-Bromophenol	3-Bromophenol	4-Bromophenol
pKa	8.42[1][8]	9.11[1]	9.17-9.34[1][9][10]
Water Solubility	Limited/Soluble[6][7]	-	Slightly soluble[5][11]
Organic Solvent Solubility	Miscible in chloroform and ether[6]. Soluble in ethanol and acetone.[7]	Soluble in alcohol and ether.[6]	Freely soluble in alcohol, chloroform, ether, and glacial acetic acid.[2][5][6][9]

Experimental Protocols

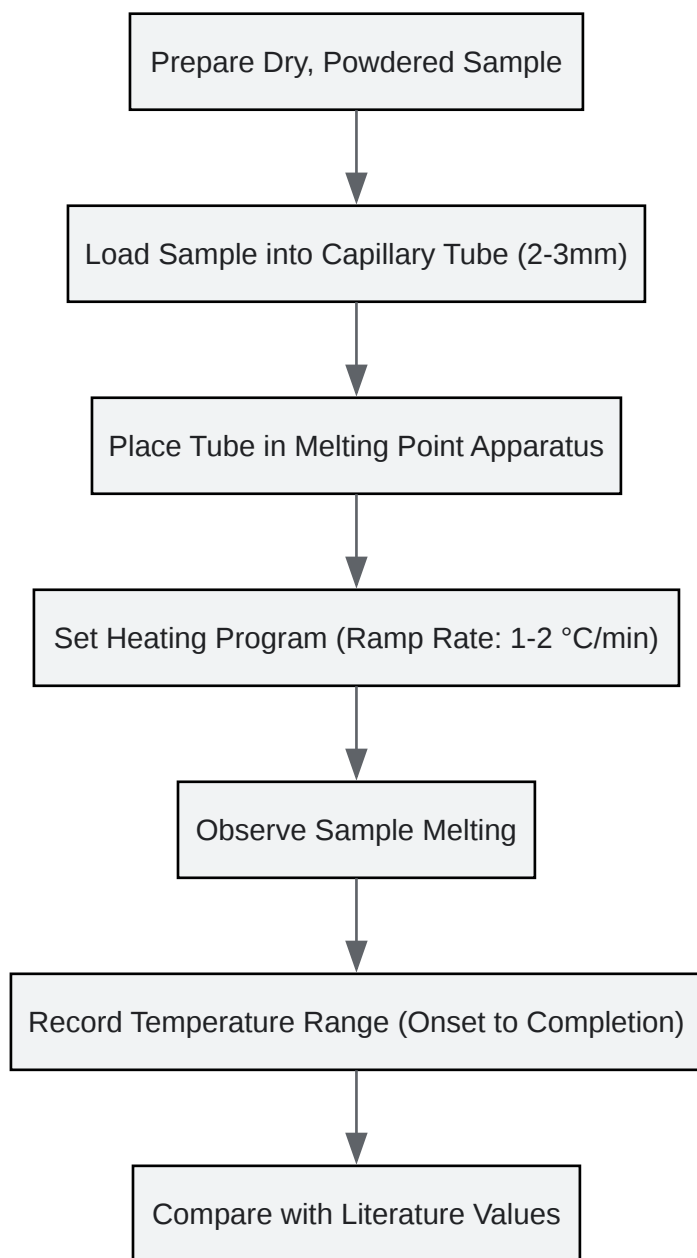
Accurate determination of physicochemical properties relies on standardized experimental procedures. The following sections detail common methodologies.

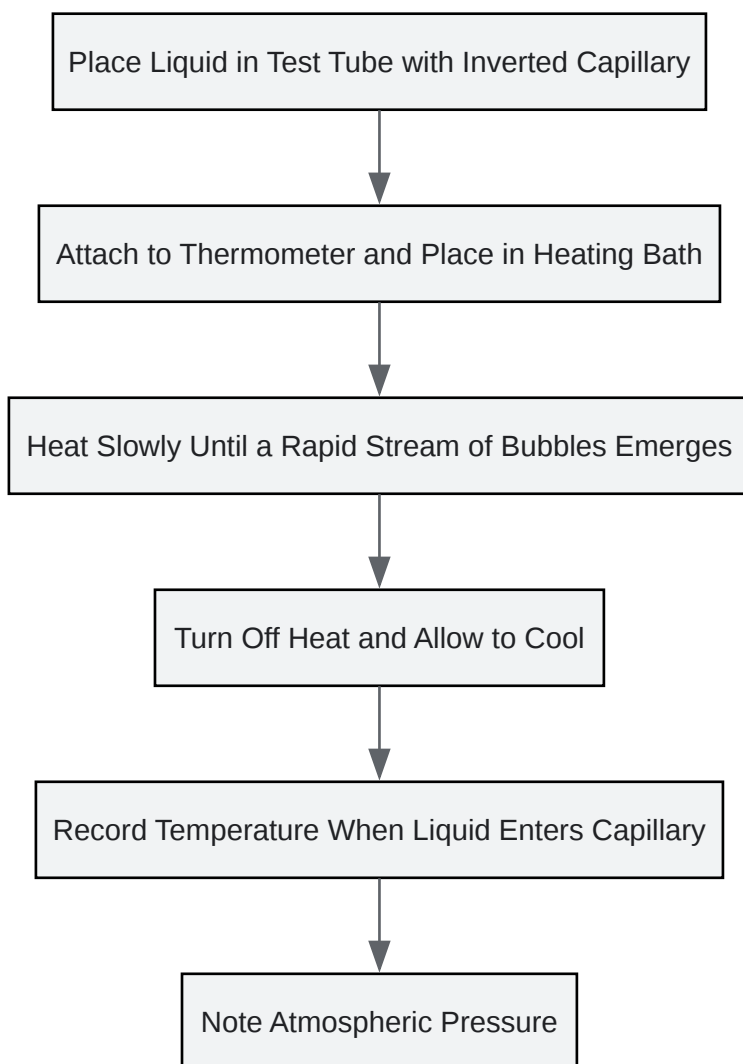
Melting Point Determination

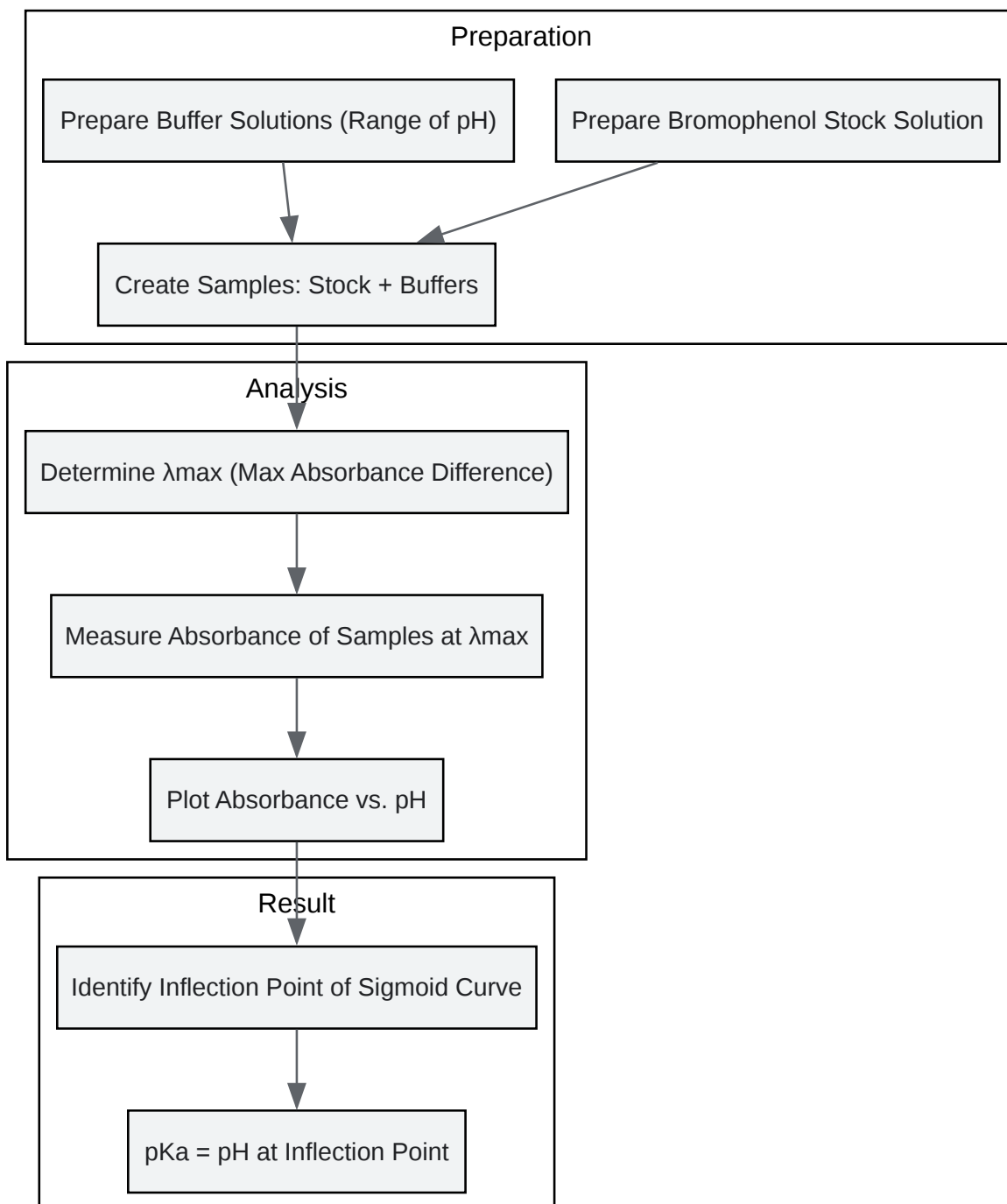
The melting point is a crucial indicator of purity.^{[12][13][14]} Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.^[12]

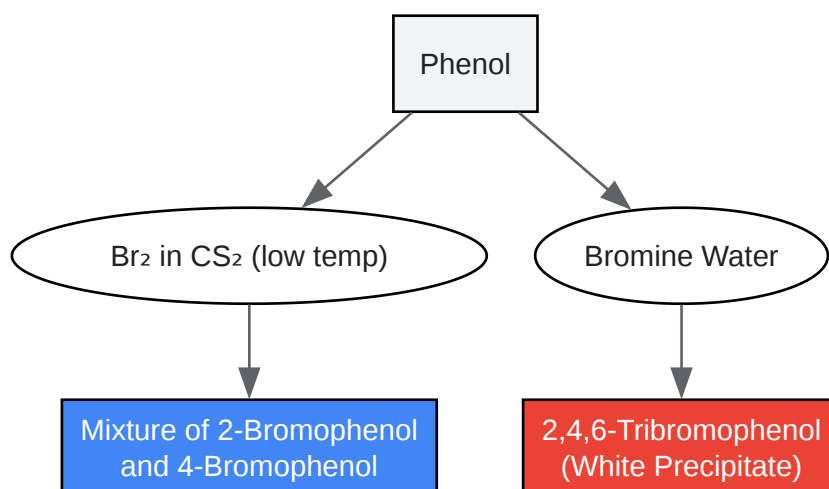
Methodology: Capillary Method using a Digital Melting Point Apparatus^{[12][15][16]}

- **Sample Preparation:** Ensure the sample is completely dry and in a powdered form.
- **Capillary Tube Loading:** Press the open end of a capillary tube into the powdered sample. Tap the sealed end on a hard surface to compact the sample to a height of 2-3 mm.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Rapid Determination (Optional):** Perform a quick heating run (10-20 °C/min ramp rate) to find an approximate melting range.^[16]
- **Accurate Determination:** For a new sample, set the starting temperature about 10-15°C below the approximate melting point. Use a slow heating rate (1-2 °C/min) to allow for thermal equilibrium.
- **Observation:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned to liquid (completion). This range is the melting point.
- **Calibration:** Periodically check the apparatus's thermometer calibration with a known standard (e.g., urea, cinnamic acid).^[16]









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